molecular formula C21H20Cl2N2O3 B12052195 N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12052195
M. Wt: 419.3 g/mol
InChI Key: JFHQVTOSAMXCTR-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a quinoline core substituted with a dichlorophenyl group, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as:

    Preparation of intermediates: Synthesis of key intermediates under controlled conditions.

    Coupling reactions: Use of coupling agents to attach the dichlorophenyl group to the quinoline core.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A related compound with similar structural features.

    Aripiprazole: A medication with a similar dichlorophenyl group.

    Cariprazine: Another therapeutic agent with structural similarities.

Uniqueness

N-(2,3-DICHLOROPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its quinoline core and carboxamide functionality make it a versatile compound in various fields of research.

Properties

Molecular Formula

C21H20Cl2N2O3

Molecular Weight

419.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C21H20Cl2N2O3/c1-2-3-6-12-25-16-11-5-4-8-13(16)19(26)17(21(25)28)20(27)24-15-10-7-9-14(22)18(15)23/h4-5,7-11,26H,2-3,6,12H2,1H3,(H,24,27)

InChI Key

JFHQVTOSAMXCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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